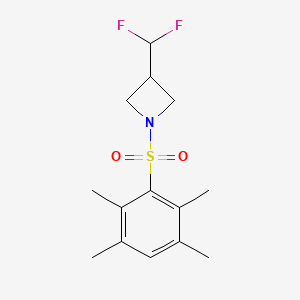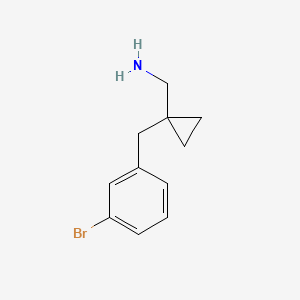
(1-(3-Bromobenzyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Bromobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, with a 3-bromobenzyl substituent on the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromobenzyl)cyclopropyl)methanamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (1-(3-Bromobenzyl)cyclopropyl)methanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: (1-(3-Bromobenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymerization and surface modification.
Mecanismo De Acción
The mechanism of action of (1-(3-Bromobenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyclopropyl group and the bromobenzyl moiety may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(1-(3-Chlorobenzyl)cyclopropyl)methanamine: Similar structure with a chlorine atom instead of bromine.
(1-(3-Fluorobenzyl)cyclopropyl)methanamine: Similar structure with a fluorine atom instead of bromine.
(1-(3-Methylbenzyl)cyclopropyl)methanamine: Similar structure with a methyl group instead of bromine.
Uniqueness: (1-(3-Bromobenzyl)cyclopropyl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and methyl analogs.
Propiedades
IUPAC Name |
[1-[(3-bromophenyl)methyl]cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYJRJGJOCQQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
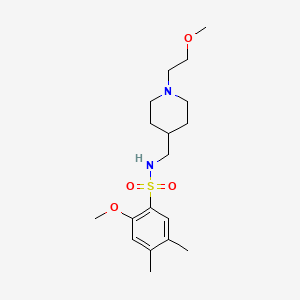
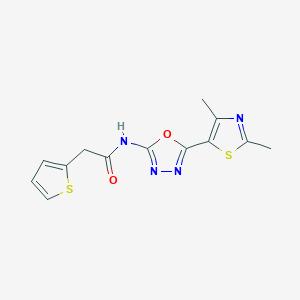
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2882910.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)
![2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2882915.png)

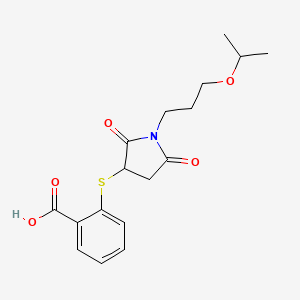
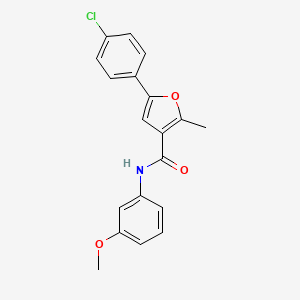
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
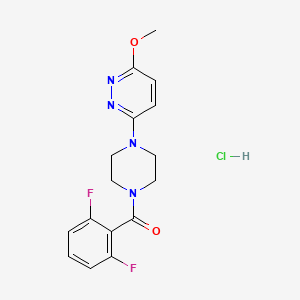
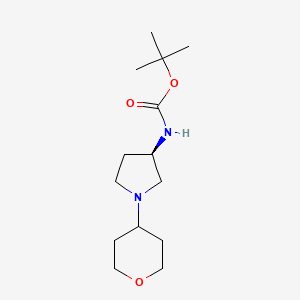
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)
